molecular formula C3H6FN B1273558 3-Fluoroazetidine CAS No. 690257-76-2

3-Fluoroazetidine

Cat. No. B1273558
M. Wt: 75.08 g/mol
InChI Key: WQYAZBFZFIUIPL-UHFFFAOYSA-N
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Description

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid

The synthesis of 3-fluoroazetidine derivatives has been explored due to their potential as building blocks in medicinal chemistry. One study describes the successful synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid through a series of steps starting with bromofluorination and culminating in the oxidation of the N-protected group to a Boc-group. This process yields a new fluorinated heterocyclic amino acid .

Fluorocyclization of Allyl Alcohols and Amines

Another approach to synthesizing azetidine derivatives involves fluorocyclization of allyl alcohols and amines. This method is notable for being the first to apply fluorocyclization to create four-membered heterocycles. The presence of electron-donating groups is crucial for the success of this strategy, as they polarize the double bond and facilitate cyclization, a finding supported by both DFT and experimental studies .

3-Fluoroazetidinecarboxylic Acids in Peptide Scaffolds

3-Fluoroazetidine amino acids have been synthesized as analogues to hydroxyazetidine, which are not susceptible to aldol cleavage. These compounds, including 4-(azidomethyl)-3-fluoroazetidine and 3,4-difluoroproline, serve as new peptide building blocks. Notably, a trans,trans-2,4-dihydroxy-3-fluoroazetidine iminosugar has been shown to inhibit the growth of pancreatic cancer cells, demonstrating the potential therapeutic applications of these scaffolds .

Quinolone Antibiotics and Azetidine Derivatives

The synthesis of new quinolone antibiotics utilizing azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane has been reported. These derivatives have been incorporated into the quinolone nucleus, resulting in compounds with significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), surpassing that of the clinically used fluoroquinolone, levofloxacin .

Molecular Structure Analysis

The molecular structure of 3-fluoroazetidine derivatives is characterized by the presence of a fluorine atom, which can significantly influence the chemical and physical properties of the molecule. The fluorine atom's high electronegativity can affect the reactivity and stability of the azetidine ring .

Chemical Reactions Analysis

3-Fluoroazetidine derivatives participate in various chemical reactions, including fluorocyclization, bromofluorination, and ring closure. These reactions are often facilitated by the presence of electron-donating groups and can be influenced by the choice of protecting groups and reaction conditions .

Physical and Chemical Properties Analysis

The introduction of fluorine into azetidine rings alters their physical and chemical properties, such as solubility, boiling point, and reactivity. Fluorinated azetidines often exhibit increased metabolic stability and lipophilicity, which can be advantageous in drug design. The specific properties of these compounds depend on the substitution pattern and the presence of additional functional groups .

Scientific Research Applications

Pharmaceutical Chemistry

3-Fluoroazetidine is recognized as a valuable building block in physiologically active compounds . It’s used in the synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, which are interesting building blocks for pharmaceutical compounds .

Method of Application

The key steps include a bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization, yielding the 3-fluorinated azaheterocycles .

Results or Outcomes

The synthetic route towards these compounds is described in the research, but specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the available information .

Bioactive Compound Development

Site-selective fluorination has become an important strategy for developing new bioactive compounds .

Method of Application

The main synthetic pathways toward these 3-monofluorinated pyrrolidines and azetidines dealt with the deoxofluorination of the corresponding 3-hydroxylated heterocycles using DAST (diethylaminosulfur trifluoride) or related deoxofluorinating agents .

Results or Outcomes

This method has resulted in numerous new commercial applications in pharmaceutical chemistry and agrochemistry .

Diabetes Type 2 Treatment

3-Fluoroazetidines are promising in the treatment of diabetes type 2 .

Method of Application

The specific method of application or experimental procedures for this application are not provided in the available information .

Results or Outcomes

The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the available information .

Colon Cancer Treatment

3-Fluoroazetidines are also being explored for their potential in colon cancer treatment .

Method of Application

The specific method of application or experimental procedures for this application are not provided in the available information .

Results or Outcomes

The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the available information .

Safety And Hazards

3-Fluoroazetidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this compound .

Future Directions

Future research on 3-Fluoroazetidine could focus on its potential applications in medicinal chemistry, given its role as a building block in the synthesis of various pharmaceutical compounds . Further studies could also explore its mechanism of action and potential therapeutic effects .

properties

IUPAC Name

3-fluoroazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FN/c4-3-1-5-2-3/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYAZBFZFIUIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394068
Record name 3-fluoroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoroazetidine

CAS RN

690257-76-2
Record name 3-fluoroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
E Van Hende, G Verniest, F Deroose… - The Journal of …, 2009 - ACS Publications
… already contained the desired 3-fluoroazetidine 8 at this stage, … N-Deprotection of the 3-fluoroazetidine 8 by hydrogenation … a convenient route to the new 3-fluoroazetidine-3-carboxylic …
Number of citations: 24 pubs.acs.org
Z Liu, SF Jenkinson, T Vermaas, I Adachi… - The Journal of …, 2015 - ACS Publications
… trans,trans-2,4-Dihydroxy-3-fluoroazetidine, an iminosugar, inhibits the growth of pancreatic cancer cells to a similar degree as gemcitabine. …
Number of citations: 30 pubs.acs.org
J Dolfen, N De Kimpe, M D'hooghe - Synlett, 2016 - thieme-connect.com
… 3-fluoroazetidine with the same protecting group has also been prepared. In that respect, N-Boc-protected 3-fluoroazetidine 127 … in the desired N-Boc-protected 3-fluoroazetidine 127. …
Number of citations: 31 www.thieme-connect.com
KP Melnykov, K Nazar, O Smyrnov… - … A European Journal, 2023 - Wiley Online Library
A comprehensive study of physicochemical properties (pK a , LogP, and intrinsic microsomal clearance) within the series of mono‐ and difluorinated azetidine, pyrrolidine, and …
Z Liu - 2016 - ora.ox.ac.uk
This thesis describes work in the synthesis and biological evaluation of different carbohydrates and their derivatives. Azetidine carboxylic acid (Aze), as a pharmacophore in medicinal …
Number of citations: 2 ora.ox.ac.uk
S Ikeda, Y Kajita, M Miyamoto, K Matsumiya… - European Journal of …, 2022 - Elsevier
… The 3-fluoroazetidine derivatives (3e-3g), exhibited single-… prioritization among 3-fluoroazetidine derivatives (3e-3g). … As expected for the 18 F-unit design, the 3-fluoroazetidine portion …
Number of citations: 1 www.sciencedirect.com
AK Vadukoot, S Sharma, CD Aretz… - ACS Medicinal …, 2020 - ACS Publications
… However, moving to the 3-fluoroazetidine, 14d, did not … was improved by using the 3-fluoroazetidine tertiary amide. In order to … while keeping R 1 (3-fluoroazetidine) constant as shown in …
Number of citations: 15 pubs.acs.org
B Wenzel, J Liu, S Dukic-Stefanovic… - Bioorganic …, 2019 - Elsevier
… The most promising compound 7 (IC 50 = 5.92 nM for PDE5A), containing a 3-fluoroazetidine moiety, was further radiolabeled by aliphatic nucleophilic substitution of two different …
Number of citations: 15 www.sciencedirect.com
W Van Brabandt, G Verniest, D De Smaele… - The Journal of …, 2006 - ACS Publications
… of perfluorinated triazines, 4-7 while 3-fluoroazetidine N-oxides have been involved in the … been used in the preparation of l-cis-3-fluoroazetidine-2-carboxylic acid. 3-Fluoroazetidines …
Number of citations: 30 pubs.acs.org
GP Li, SQ Lu, X Chen, WQ Liao… - … –A European Journal, 2019 - Wiley Online Library
… urn:x-wiley:09476539:media:chem201903678:chem201903678-math-0001 =1154 cm −1 were assigned to the characteristic absorption peaks of the C−F bond of the 3-fluoroazetidine …

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